7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, hydrazine hydrate has been used to form enehydrazino nitriles, which undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These can be further converted into substituted pyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse, given the reactivity of the pyrazole and pyrimidine rings. For example, reactions with primary amines can lead to the formation of enamino nitriles .Aplicaciones Científicas De Investigación
Multitargeted Receptor Tyrosine Kinase Inhibitors
7-Aminopyrazolo[1,5-a]pyrimidines, including derivatives similar to 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine, have been identified as potent inhibitors of receptor tyrosine kinases. These compounds show efficacy in inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Such inhibitors are significant in cancer treatment as they can target multiple kinases involved in tumor growth and metastasis (Frey et al., 2008).
Antitumor Activity
N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines, structurally related to the compound of interest, have demonstrated in vitro antitumor activity against liver and breast cancer cells. These findings suggest the potential application of such compounds in cancer treatment, highlighting the importance of their structural features in determining their efficacy (El-Naggar et al., 2018).
Treatment of Acute Ischemic Stroke
2-Anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. This enzyme is involved in the pathology of acute ischemic stroke. Certain derivatives showed potent inhibitory activity and demonstrated efficacy in reducing infarct volume in vivo in animal models. This suggests their potential use in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).
Synthesis of New Tricyclic Derivatives
7-Dimethylaminovinylpyrazolo[1,5-a]pyrimidines are useful intermediates for synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 8H-pyrazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepines. These tricyclic derivatives have potential applications in pharmaceuticals and could be explored for their affinity for central benzodiazepine receptors (Bruni et al., 1993).
Hydrogen-Bonded Structures
Studies on hydrogen-bonded chains and frameworks in derivatives of pyrazolo[1,5-a]pyrimidines reveal insights into the molecular interactions and crystal structures of these compounds. Understanding these structures is vital for pharmaceutical applications, as it affects drug solubility, stability, and bioavailability (Portilla et al., 2006).
Direcciones Futuras
The future directions for research on “7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. For instance, subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propiedades
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-13-17(2)27(26-16)22-14-21(19-11-7-4-8-12-19)25-23-20(15-24-28(22)23)18-9-5-3-6-10-18/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGLVHLHPMGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.